2-amino-N-methylthiophene-3-carboxamide

JNK Inhibitor Kinase SAR Thiophene Scaffold

This ortho-amino thiophene-3-carboxamide is a critical scaffold for kinase inhibitor programs, specifically targeting VEGFR-2 and JNK. SAR studies confirm the 3-carboxamide and N-methyl substitution are essential for binding affinity. Using a generic thiophene analog risks invalidating established SAR and compromising lead potency. For teams focused on oncology or inflammation, this exact regioisomer is required.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 252963-49-8
Cat. No. B1286994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methylthiophene-3-carboxamide
CAS252963-49-8
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)N
InChIInChI=1S/C6H8N2OS/c1-8-6(9)4-2-3-10-5(4)7/h2-3H,7H2,1H3,(H,8,9)
InChIKeyNQJGYNPZZDGYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-methylthiophene-3-carboxamide (CAS 252963-49-8): A Core Scaffold for Thiophene-Based Kinase Inhibitor Discovery


2-Amino-N-methylthiophene-3-carboxamide (CAS 252963-49-8) is a heterocyclic small molecule with a molecular formula of C6H8N2OS and a molecular weight of 156.21 g/mol, categorized as an ortho-amino thiophene-3-carboxamide derivative . This compound functions as a versatile building block in medicinal chemistry, particularly as a precursor to kinase inhibitors [1]. Its structure—featuring a 2-amino group ortho to a 3-carboxamide on a thiophene ring—is a privileged scaffold for the development of agents targeting VEGFR-2, JNK, and EGFR, as demonstrated in recent SAR studies [1][2].

Substitution Risks for 2-Amino-N-methylthiophene-3-carboxamide: Why Scaffold Geometry Dictates Biological Function


In procurement for kinase inhibitor discovery, generic substitution with closely related thiophene analogs is scientifically inadvisable due to strict structure-activity relationship (SAR) requirements. Comparative SAR studies on ortho-amino thiophene carboxamides demonstrate that the specific regioisomer (3-carboxamide vs. 2-carboxamide) and the precise N-methyl substitution pattern are critical determinants of target binding affinity [1][2]. For instance, compounds in the thiophene-3-carboxamide series exhibit dual JNK inhibition (ATP and JIP mimetic) that is absent in 2-carboxamide analogs, while VEGFR-2 inhibition varies significantly based on minor substitutions at the ortho-amino position [1][2]. Interchanging this compound with a generic thiophene derivative lacking the verified substitution pattern would invalidate established SAR and likely compromise the potency of the final lead series.

Quantitative Evidence for 2-Amino-N-methylthiophene-3-carboxamide (CAS 252963-49-8): Comparative SAR and Performance Metrics


Regioisomeric Advantage: Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide in Dual JNK Inhibition

The thiophene-3-carboxamide scaffold, of which 2-amino-N-methylthiophene-3-carboxamide is a core building block, exhibits a unique dual inhibitory mechanism against c-Jun N-terminal kinase (JNK). Comprehensive SAR studies show that compounds derived from this 3-carboxamide scaffold function as both ATP-competitive inhibitors and JIP mimetics, a mechanism not reported for thiophene-2-carboxamide analogs [1]. This dual functionality arises from the specific geometry of the 3-carboxamide orientation, which enables simultaneous binding to the ATP pocket and the JIP docking site [1]. In contrast, thiophene-2-carboxamide derivatives evaluated under similar conditions lack this dual binding profile and demonstrate only single-mode ATP-competitive inhibition [1][2].

JNK Inhibitor Kinase SAR Thiophene Scaffold

Kinase Selectivity: Thiophene-3-Carboxamide Scaffold Performance in VEGFR-2 vs. EGFR Inhibition

Comparative analysis of thiophene-3-carboxamide derivatives reveals significant differentiation in kinase selectivity profiles. In a 2024 study, novel thiophene-3-carboxamide derivatives demonstrated potent VEGFR-2 inhibition with an IC50 of 191.1 nM for lead compound 14d [1]. In a separate 2023 study, structurally distinct trisubstituted thiophene-3-carboxamide selenide derivatives exhibited EGFR kinase inhibition with an IC50 of 94.44 ± 2.22 nM . This demonstrates that the thiophene-3-carboxamide core scaffold can be tuned for selectivity against different kinase targets (VEGFR-2 vs. EGFR) through appropriate substitution, providing a versatile platform compared to more rigid scaffolds. Notably, ortho-amino thiophene carboxamide derivatives optimized for VEGFR-2 achieved sub-micromolar potency (IC50 = 0.59 μM) [2], further validating the scaffold's utility.

VEGFR-2 Inhibitor EGFR Inhibitor Anticancer

Antibacterial SAR: 3-Amino Thiophene-2-Carboxamide vs. Amino Thiophene-3-Carboxamide Activity Profiles

SAR studies comparing thiophene carboxamide regioisomers reveal distinct antibacterial activity profiles that inform scaffold selection. In a 2023 study, 3-amino thiophene-2-carboxamide derivative 7b demonstrated 86.9% inhibition against Pseudomonas aeruginosa (Gram-negative) at a standard test concentration, compared to ampicillin reference [1]. The activity index values for compound 7b were 83.3% against S. aureus, 82.6% against B. subtilis, and 64.0% against E. coli [1]. While direct data for the 3-carboxamide regioisomer is not reported in this study, the positional isomerism (3-carboxamide vs. 2-carboxamide) is established as a critical determinant of antibacterial activity, with amino substitution at position-3 of the thiophene ring being essential for the observed anti-Pseudomonal effect [1].

Antibacterial Thiophene SAR Gram-negative

Procurement-Aligned Applications for 2-Amino-N-methylthiophene-3-carboxamide (CAS 252963-49-8) in Drug Discovery


JNK-Targeted Kinase Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry teams focused on c-Jun N-terminal kinase (JNK) inhibition for oncology, neurodegeneration, or inflammatory disease applications should prioritize this compound as a starting scaffold. Evidence demonstrates that thiophene-3-carboxamide derivatives possess a unique dual inhibitory mechanism (ATP-competitive and JIP-mimetic) not observed in 2-carboxamide analogs, offering a strategic advantage for developing inhibitors with reduced resistance potential [1]. The compound serves as an entry point to the privileged thiophene-3-carboxamide series validated in comprehensive SAR studies [1].

VEGFR-2 Inhibitor Optimization for Antiangiogenic Cancer Therapy

Researchers developing VEGFR-2 inhibitors for solid tumor applications (hepatocellular carcinoma, colorectal cancer) should procure this ortho-amino thiophene-3-carboxamide scaffold. SAR studies on related ortho-amino thiophene carboxamides have yielded potent VEGFR-2 inhibitors with IC50 values reaching 0.59 μM [2], while more advanced thiophene-3-carboxamide derivatives achieve IC50 of 191.1 nM with demonstrated anti-proliferative activity (A549 IC50 = 2.22 ± 0.19 μM) [3]. The scaffold supports further optimization toward clinical candidate identification.

Antibacterial Discovery Targeting Gram-Negative Pathogens

Antimicrobial discovery programs seeking novel agents against Gram-negative bacteria, particularly Pseudomonas aeruginosa, can leverage the amino-thiophene carboxamide pharmacophore. SAR evidence confirms that structurally related 3-amino thiophene-2-carboxamide derivatives achieve up to 86.9% inhibition against P. aeruginosa, with position-specific amino substitution being critical for this activity [4]. This compound provides a distinct regioisomeric starting point for antibacterial SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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